molecular formula C₂₀H₂₅ClN₂O₅ B1145504 p-Cl-Amlodipine CAS No. 90445-02-6

p-Cl-Amlodipine

Cat. No. B1145504
CAS RN: 90445-02-6
M. Wt: 408.88
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

p-Cl-Amlodipine is synthesized through a Hantzsch reaction involving a pyrrole derivative with methyl aminocrotonate and 2-chlorobenzaldehyde. This process yields Amlodipine with a total yield of 45%. The structure of Amlodipine is confirmed through 1H-NMR, indicating the process's suitability for scale production due to its controllability and high yield (Wu Yunzhen, Wu Ningping, & Liu Wenhui, 2011).

Molecular Structure Analysis

The molecular dynamics, physical, and thermal stability of amorphous Amlodipine besylate have been extensively studied, particularly when entrapped in a polymer matrix. Analysis includes differential scanning calorimetry and various spectroscopic techniques (FTIR, FT Raman, UV-visible spectroscopy), indicating the compound's stable amorphous solid dispersion and glass forming ability (Safna K.P. Hussan et al., 2018).

Chemical Reactions and Properties

Amlodipine's chemical reactivity has been observed in interactions leading to the formation of various complexes with metals, indicating its ability to act as a ligand. These reactions result in different pharmacological and potentially therapeutic properties, enhancing its utility beyond its primary function as an antihypertensive agent (M. Refat & F.A. Al-Saif, 2013).

Physical Properties Analysis

The glass forming ability and physical stability of Amlodipine in various dispersions have been a significant focus. Differential scanning calorimetry and molecular dynamics studies reveal insights into the amorphous states of Amlodipine, offering better shelf life and stability for pharmaceutical applications (Safna K.P. Hussan et al., 2018).

Chemical Properties Analysis

The chemical properties of Amlodipine, such as its interaction with cytochrome P450 enzymes, highlight its metabolic pathways and potential drug-drug interactions. Amlodipine is metabolized primarily via dehydrogenation of its dihydropyridine moiety, with CYP3A4 playing a crucial role in this metabolic clearance (Yanlin Zhu et al., 2014). Additionally, its ability to form stable complexes with metals showcases its versatility in chemical properties and potential uses beyond its primary application as a cardiovascular medication.

Future Directions

The management of acute ischemic stroke has undergone a paradigm shift in the past decade, largely led by endovascular thrombectomy, with contributions through improvements in thrombectomy devices, medical management, and stroke workflows . Amlodipine, with its unique properties, may provide enhanced cardiovascular protections compared with other antihypertensive agents .

properties

CAS RN

90445-02-6

Product Name

p-Cl-Amlodipine

Molecular Formula

C₂₀H₂₅ClN₂O₅

Molecular Weight

408.88

synonyms

3-Ethyl 5-methyl Ester 2-[(2-Aminoethoxy)methyl]-4-(4-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.